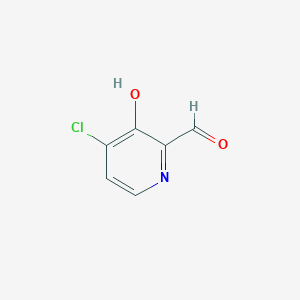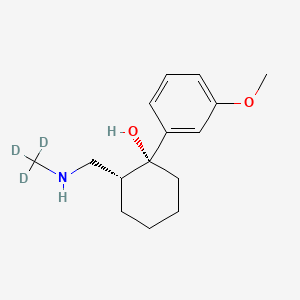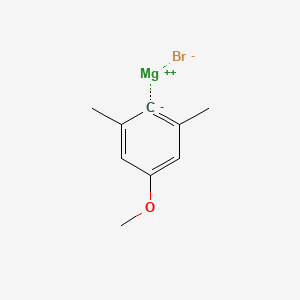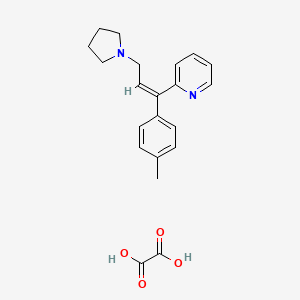
(Z)-Triprolidine Oxalate Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Triprolidine Oxalate Salt is a chemical compound that belongs to the class of antihistamines. It is commonly used in the treatment of allergic reactions and symptoms such as hay fever, urticaria, and rhinitis. The compound is a salt form of triprolidine, which is an H1 receptor antagonist, meaning it blocks the action of histamine at the H1 receptor sites, thereby reducing allergic symptoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Triprolidine Oxalate Salt typically involves the reaction of triprolidine with oxalic acid. The process begins with the preparation of triprolidine, which is synthesized through a series of chemical reactions starting from pyridine derivatives. The final step involves the reaction of triprolidine with oxalic acid to form the oxalate salt. The reaction conditions usually include controlled temperature and pH to ensure the formation of the desired salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are meticulously controlled. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction mixture is typically stirred and heated to facilitate the formation of the salt, followed by filtration and purification steps to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
(Z)-Triprolidine Oxalate Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-Triprolidine Oxalate Salt is used as a reference compound in analytical studies and as a reagent in various chemical reactions. Its well-defined structure makes it a valuable tool for studying reaction mechanisms and kinetics.
Biology
In biological research, the compound is used to study the effects of H1 receptor antagonists on cellular processes. It serves as a model compound for investigating the role of histamine in allergic reactions and other physiological processes.
Medicine
Medically, this compound is used in the formulation of antihistamine medications. It is effective in alleviating symptoms of allergies and is often included in combination therapies for enhanced efficacy.
Industry
In the pharmaceutical industry, the compound is used in the development and production of allergy medications. Its stability and efficacy make it a preferred choice for inclusion in various formulations.
Mechanism of Action
(Z)-Triprolidine Oxalate Salt exerts its effects by blocking the H1 histamine receptors. Histamine is a compound released during allergic reactions that binds to H1 receptors, causing symptoms such as itching, swelling, and redness. By blocking these receptors, this compound prevents histamine from exerting its effects, thereby reducing allergic symptoms. The molecular targets include the H1 receptors located on the surface of various cells, including those in the respiratory tract and skin.
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: Another H1 receptor antagonist used for similar indications.
Chlorpheniramine: A widely used antihistamine with similar effects.
Loratadine: A non-sedating antihistamine used for allergy relief.
Uniqueness
(Z)-Triprolidine Oxalate Salt is unique in its specific binding affinity for H1 receptors and its efficacy in reducing allergic symptoms. Compared to other antihistamines, it may offer different pharmacokinetic properties, such as onset of action and duration of effect, making it suitable for specific therapeutic applications.
Properties
Molecular Formula |
C21H24N2O4 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-[(Z)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine;oxalic acid |
InChI |
InChI=1S/C19H22N2.C2H2O4/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21;3-1(4)2(5)6/h2-3,6-12H,4-5,13-15H2,1H3;(H,3,4)(H,5,6)/b18-11-; |
InChI Key |
QZMZFLHINGHPPE-VVTVMFAVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/CN2CCCC2)/C3=CC=CC=N3.C(=O)(C(=O)O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


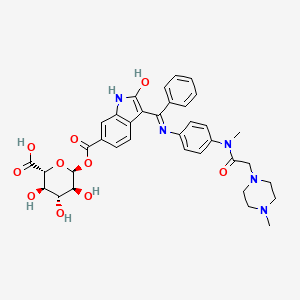
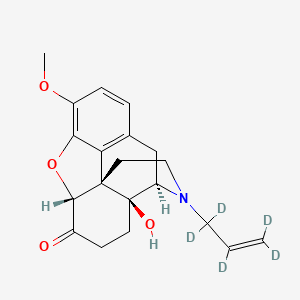
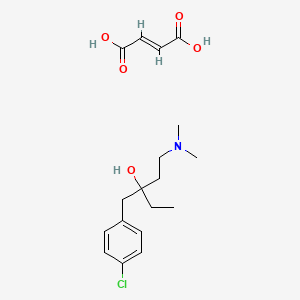
![2,2,2-Trifluoro-1-[(2S)-2-methylpiperidin-1-yl]ethan-1-one](/img/structure/B15294706.png)
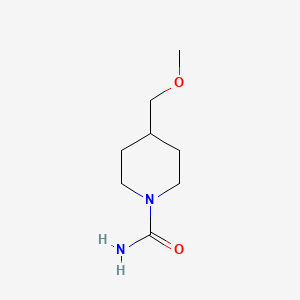
![[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphonic acid](/img/structure/B15294711.png)
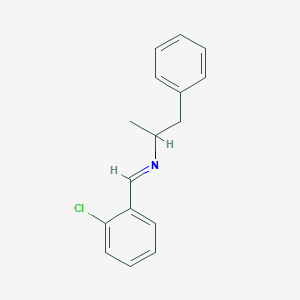
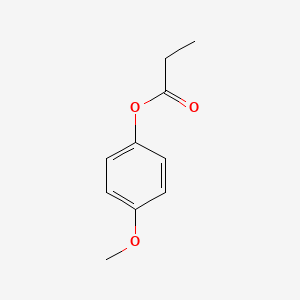
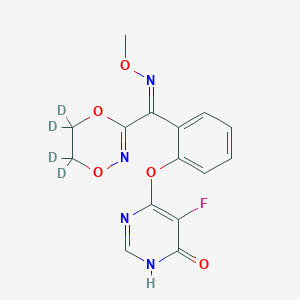
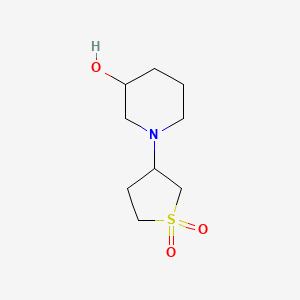
methylphosphonic acid](/img/structure/B15294742.png)
